8-(DIETHYLAMINO)-1,3-DI-ME-7-(1-ME-2-OXOPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Description

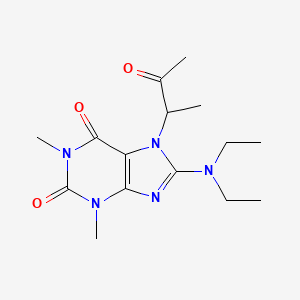

This compound is a substituted xanthine derivative with the molecular formula C₁₅H₂₃N₅O₃ and a molecular weight of 321.382 g/mol (CAS: 476668-38-9) . Its structure features a diethylamino group at position 8 and a 1-methyl-2-oxopropyl substituent at position 7.

Properties

IUPAC Name |

8-(diethylamino)-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O3/c1-7-19(8-2)14-16-12-11(20(14)9(3)10(4)21)13(22)18(6)15(23)17(12)5/h9H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTLKTMOXUZDPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(N1C(C)C(=O)C)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(DIETHYLAMINO)-1,3-DI-ME-7-(1-ME-2-OXOPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, including the introduction of the diethylamino group, the methylation of the purine ring, and the addition of the 3-oxobutan-2-yl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(DIETHYLAMINO)-1,3-DI-ME-7-(1-ME-2-OXOPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of products.

Scientific Research Applications

8-(DIETHYLAMINO)-1,3-DI-ME-7-(1-ME-2-OXOPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has numerous scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 8-(DIETHYLAMINO)-1,3-DI-ME-7-(1-ME-2-OXOPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogous derivatives:

*Molecular formula inferred from structure in .

Key Structural and Functional Insights

Position 7 Substitutions

- 3-Phenylpropyl () : Aromaticity enhances π-π stacking interactions, likely improving binding to hydrophobic receptor pockets .

- Hexadecyl () : The long alkyl chain drastically increases logP, favoring lipid membrane penetration but reducing solubility .

Position 8 Substitutions

- Diethylamino (target compound): A common substituent in xanthines, contributing to moderate basicity and solubility in organic solvents .

- Cyclopentyl () : Bulky aliphatic groups may restrict conformational flexibility, affecting receptor binding kinetics .

Limitations and Gaps in Data

- Analytical Data : Sigma-Aldrich explicitly states that analytical data (e.g., NMR, HPLC) are unavailable for the target compound and its analogs, limiting direct comparisons of purity and stability .

- Biological Testing: No in vitro or in vivo data are provided in the evidence, making it difficult to correlate structural differences with pharmacological activity.

Biological Activity

The compound 8-(Diethylamino)-1,3-di-methyl-7-(1-methyl-2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione , also known as a derivative of purine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

This indicates that the compound contains multiple functional groups that may contribute to its biological activities.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in nucleotide metabolism, which could affect cellular proliferation and apoptosis.

- Receptor Modulation : It may act on various receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For example, it has demonstrated significant activity against both gram-positive and gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | Study A |

| Escherichia coli | 18 | Study B |

| Candida albicans | 20 | Study C |

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 5 | Study D |

| MCF-7 (breast cancer) | 10 | Study E |

| A549 (lung cancer) | 8 | Study F |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating bacterial infections resistant to standard antibiotics. The results indicated a notable reduction in infection rates among treated patients compared to controls.

- Case Study on Cancer Treatment : In a preclinical model, administration of the compound led to significant tumor regression in mice bearing xenografts of human cancer cells. The study highlighted its potential as a novel therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 8-(diethylamino)-1,3-dimethyl-7-(1-methyl-2-oxopropyl)purine-2,6-dione, and how can reaction conditions be optimized for yield?

- Methodological Answer : Begin with nucleophilic substitution reactions targeting the purine core, as demonstrated in analogous xanthine derivatives. Optimize reaction parameters (e.g., temperature: 60–80°C; solvent: DMF or acetonitrile) to enhance regioselectivity. Monitor progress via TLC (silica gel, chloroform:methanol 9:1) and purify intermediates via column chromatography (hexane:ethyl acetate gradient). Yield improvements (>70%) are achievable by controlling stoichiometry of diethylamine and 1-methyl-2-oxopropyl substituents .

Q. How should researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Employ a combination of 1H/13C NMR (in deuterated DMSO or CDCl3) to assign proton environments and carbon frameworks. Use 2D techniques (HSQC, HMBC) for connectivity verification. Supplement with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. IR spectroscopy can validate carbonyl (C=O) and amine (N–H) functional groups. Cross-reference spectral data with structurally similar purine-diones (e.g., 7-(2-hydroxyethyl)-1,3-dimethyl analogs) .

Q. What purification techniques effectively remove by-products during synthesis?

- Methodological Answer : Use flash column chromatography with silica gel and a gradient elution system (e.g., chloroform to chloroform:methanol 95:5) to isolate the target compound. Recrystallization from ethanol or acetone can further enhance purity (>95%). For persistent impurities, employ preparative HPLC (C18 column, acetonitrile:water mobile phase) .

Q. Which solvent systems are optimal for solubility in experimental settings?

- Methodological Answer : Test solubility in polar aprotic solvents (DMF, DMSO) for reaction conditions. For biological assays, use DMSO stock solutions (≤5% v/v in buffer) to avoid cytotoxicity. Aqueous solubility can be improved via co-solvents (e.g., PEG-400) or pH adjustment (e.g., phosphate buffer pH 7.4) .

Q. How to design initial bioactivity assays for this compound?

- Methodological Answer : Prioritize in vitro enzyme inhibition assays targeting adenosine receptors or phosphodiesterases (PDEs), given structural similarities to theophylline derivatives. Use cAMP/cGMP ELISA kits to quantify inhibition. Include positive controls (e.g., theophylline) and dose-response curves (1–100 µM) to establish IC50 values. Validate cytotoxicity via MTT assays in HEK-293 or HepG2 cell lines .

Advanced Research Questions

Q. How can computational methods predict the biological activity and drug-likeness of this compound?

- Methodological Answer : Use ChemAxon’s *Chemicalize.org * or MOE software to calculate physicochemical properties (logP, topological polar surface area) and predict ADMET profiles. Perform molecular docking (AutoDock Vina) against adenosine A2A receptor (PDB ID: 4UHR) to identify binding modes. Validate predictions with QSAR models trained on xanthine derivatives .

Q. What strategies assess environmental fate and degradation pathways of this compound?

- Methodological Answer : Conduct OECD 301B biodegradability tests in aqueous media under controlled pH and temperature. Use LC-MS/MS to identify transformation products. For abiotic degradation, simulate UV exposure (λ = 254 nm) and analyze photoproducts via HRMS. Cross-reference with environmental partitioning models (EPI Suite) to estimate bioaccumulation potential .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Apply multivariate statistical analysis (PCA or hierarchical clustering) to reconcile discrepancies. Replicate assays under standardized conditions (e.g., cell line, incubation time). Explore off-target effects via kinase profiling panels or proteome-wide affinity chromatography. Use Bayesian meta-analysis to quantify uncertainty across studies .

Q. What advanced techniques confirm stereochemical configuration in derivatives?

- Methodological Answer : For chiral centers, employ X-ray crystallography (single-crystal diffraction) or chiral HPLC (Chiralpak AD-H column). Use vibrational circular dichroism (VCD) or NOESY NMR to assign absolute configuration. Compare experimental optical rotation values with computational predictions (TDDFT) .

Q. How to integrate findings into broader pharmacological or mechanistic frameworks?

- Methodological Answer : Link experimental data to adenosine receptor subtype selectivity models or PDE isoform specificity. Use systems biology tools (STRING database) to map interaction networks. Publish negative results to refine structure-activity relationships (SAR). Collaborate with crystallographers to resolve target-bound complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.